molecular formula C14H15N3OS B5174496 4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarbaldehyde

4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarbaldehyde

Cat. No. B5174496
M. Wt: 273.36 g/mol
InChI Key: AANQZKZEKFGDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarbaldehyde is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-containing compounds and has been studied for its various biological activities.

Mechanism of Action

The mechanism of action of 4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarbaldehyde is not fully understood. However, it has been suggested that the compound may act through the inhibition of specific enzymes or signaling pathways in cells. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarbaldehyde has significant biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms and fungi. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, the compound has exhibited anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarbaldehyde in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of 4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarbaldehyde. One area of research could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of research could be the investigation of the compound's potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to determine its optimal dosage and administration route.

Synthesis Methods

The synthesis of 4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarbaldehyde involves the reaction of 4-phenyl-1,3-thiazole-2-amine with piperazine-1-carbaldehyde in the presence of a suitable solvent and catalyst. This method has been reported in the literature and has been optimized for high yield and purity of the product.

Scientific Research Applications

4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarbaldehyde has been studied for its various biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has shown promising results in preclinical studies and may have potential therapeutic applications in the future.

properties

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-11-16-6-8-17(9-7-16)14-15-13(10-19-14)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANQZKZEKFGDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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